1-{[5-(2,3-dichlorophenyl)-2-furyl]carbonothioyl}-4-phenylpiperazine
Overview
Description
1-{[5-(2,3-dichlorophenyl)-2-furyl]carbonothioyl}-4-phenylpiperazine is a useful research compound. Its molecular formula is C21H18Cl2N2OS and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0516898 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Compound Modification
- The compound is used as a starting material in the synthesis of various derivatives. For example, the synthesis of 1-Benzyl-3-(5-hydroxymethyl-2-furyl)-5-phenylpyrazole, a potential antiplatelet agent, involves this compound as a precursor (湯先佑, 2006).
Pharmaceutical Research
- Research into antidepressant and anticonvulsant activities has included derivatives of this compound. For instance, some derivatives showed potential in reducing immobility times in mice, indicating possible antidepressant properties (Z. Ozdemir et al., 2007).
Photochemistry and Spectroscopy Studies
- The compound has been used in the preparation of 1-(2-furyl)-2-arylethylenes for studies in photochemistry and photoelectron spectroscopy. This demonstrates its utility in understanding molecular interactions and behaviors under light exposure (G. Karminski-Zamola, K. Jakopčić, 1981).
Antibacterial and Anti-yeast Studies
- Some picolinohydrazonamide derivatives, which are structurally related to the target compound, have shown antibacterial and anti-yeast activities. This points to potential applications in developing new antimicrobial agents (M. Szczesio et al., 2020).
Anti-Malarial Research
- Derivatives of the compound have been developed as leads for anti-malarial agents. The modification of the core structure and substituents has shown effectiveness against Plasmodium falciparum, a malaria-causing parasite (J. Wiesner et al., 2003).
Enzyme Inhibition Studies
- A series of related compounds were synthesized and screened for α-glucosidase enzyme inhibition. Some exhibited considerable inhibitory activity, indicating potential applications in treating conditions like diabetes (Muhammad Athar Abbasi et al., 2019).
Synthesis of Novel Compounds
- The compound has been used in synthesizing new chemical entities, like ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, which showed hypolipidemic activities in animal studies (T. Moriya et al., 1988).
Properties
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c22-17-8-4-7-16(20(17)23)18-9-10-19(26-18)21(27)25-13-11-24(12-14-25)15-5-2-1-3-6-15/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEDDFFTZYOHEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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